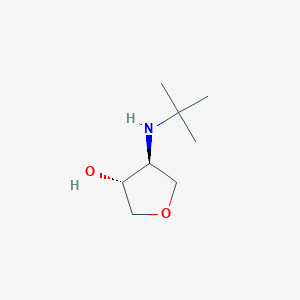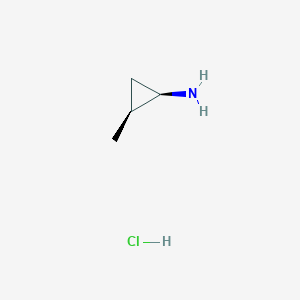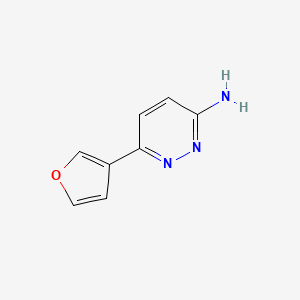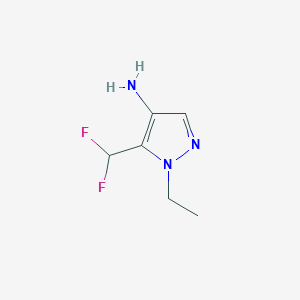![molecular formula C13H21N5 B11735869 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine CAS No. 1856081-36-1](/img/structure/B11735869.png)
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its two pyrazole rings, each substituted with ethyl and methyl groups, making it a unique structure within the pyrazole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-methyl-1H-pyrazole with ethyl bromide to introduce the ethyl group. This is followed by the formation of the second pyrazole ring through a cyclization reaction involving hydrazine and a suitable diketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the pyrazole rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole amines.
Substitution: Formation of halogenated pyrazoles.
Applications De Recherche Scientifique
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
- 1-ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl) (phenyl)methanone
Uniqueness
1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1856081-36-1 |
|---|---|
Formule moléculaire |
C13H21N5 |
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4/h8-9,14H,5-7H2,1-4H3 |
Clé InChI |
RCTFRZCWKXOQIU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11735791.png)
![5-[2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B11735792.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11735794.png)

![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11735800.png)
![1-(butan-2-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11735802.png)

![3-(2,2-difluoroethoxy)-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11735817.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11735822.png)

![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11735835.png)



